4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid
Description
Properties
IUPAC Name |
4,4,4-trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-6(11(13,14)15)9(10(16)17)7-2-4-8(12)5-3-7/h2-6,9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHKTVAHSGWUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug development, particularly for its unique fluorinated structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid
- 4,4,4-Trifluoro-2-(4-chlorophenyl)-3-methylbutanoic acid
- 4,4,4-Trifluoro-2-(4-bromophenyl)-3-methylbutanoic acid
Uniqueness
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various scientific and industrial applications .
Biological Activity
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid (CAS Number: 2411238-83-8) is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique properties imparted by the trifluoromethyl and fluorophenyl groups contribute to its stability and reactivity, making it a candidate for various biological applications.
- Molecular Formula : C11H10F4O2
- Molecular Weight : 250.19 g/mol
- Structure : The presence of multiple fluorine atoms enhances its chemical stability and influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atoms can modulate the compound's lipophilicity and electronic properties, facilitating its binding to biological macromolecules.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit significant antiproliferative and antimicrobial activities. For instance, fluorinated compounds have been shown to inhibit the growth of various cancer cell lines and possess antibacterial properties against resistant strains.
Antiproliferative Activity
Studies on related fluorinated compounds suggest that this compound may exhibit antiproliferative effects in cancer cells. For example:
- Fluorinated Benzothiazoles : These compounds have demonstrated potent antiproliferative activity without a biphasic dose-response relationship, indicating their potential as chemotherapeutic agents .
Antimicrobial Activity
Preliminary evaluations suggest that the compound may possess antimicrobial properties. Research on similar trifluoromethyl-substituted compounds has revealed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.031–0.062 µg/mL .
Data Table: Summary of Biological Activities
Case Studies
- Fluorinated Benzothiazoles : A study highlighted their ability to inhibit cancer cell growth effectively while avoiding biphasic responses. This suggests that modifications in chemical structure can lead to enhanced activity against resistant cancer types.
- Trifluoromethyl Salicylanilides : Another investigation demonstrated that certain trifluoromethyl-substituted salicylanilides exhibited improved activity against MRSA strains compared to traditional antibiotics like vancomycin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
